molecular formula C12H19ClN2O3S B2570266 {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride CAS No. 1049721-78-9

{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B2570266
CAS No.: 1049721-78-9
M. Wt: 306.81
InChI Key: OBCWKCDYXBKNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O3S and a molecular weight of 306.81 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a sulfonyl group, and a phenylmethanamine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The phenylmethanamine moiety can interact with receptor sites, modulating their function. These interactions are crucial for the compound’s biological activity and its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine
  • {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanol
  • {2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanethiol

Uniqueness

{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride is unique due to its combination of a morpholine ring, a sulfonyl group, and a phenylmethanamine moiety. This structure provides a versatile platform for various chemical modifications and interactions, making it valuable in research and industrial applications .

Properties

IUPAC Name

[2-(morpholin-4-ylsulfonylmethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c13-9-11-3-1-2-4-12(11)10-18(15,16)14-5-7-17-8-6-14;/h1-4H,5-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCWKCDYXBKNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85273663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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